molecular formula C24H15ClF2N2O3 B2353859 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 895639-28-8

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2353859
CAS No.: 895639-28-8
M. Wt: 452.84
InChI Key: SSHXNMVLUXKYGJ-UHFFFAOYSA-N
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Description

2-[6-Chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a quinoline-based acetamide derivative characterized by a 6-chloro-substituted quinoline core, a 4-fluorobenzoyl group at position 3, and an N-(4-fluorophenyl)acetamide side chain. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, its activity and physicochemical properties are highly dependent on substituent variations, necessitating a comparative analysis with structurally analogous compounds.

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF2N2O3/c25-15-3-10-21-19(11-15)24(32)20(23(31)14-1-4-16(26)5-2-14)12-29(21)13-22(30)28-18-8-6-17(27)7-9-18/h1-12H,13H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHXNMVLUXKYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro and Fluorobenzoyl Groups: The chloro and fluorobenzoyl groups can be introduced through electrophilic aromatic substitution reactions. This step often requires the use of reagents such as chlorinating agents (e.g., thionyl chloride) and fluorobenzoyl chloride.

    Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorobenzoyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of hydroquinoline derivatives.

Scientific Research Applications

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with five structurally related quinoline-acetamide derivatives, focusing on substituent effects and theoretical implications for activity (Table 1).

Table 1: Structural and Functional Comparison of Quinoline-Acetamide Derivatives

Compound ID Quinoline Substituents (Position 3) Quinoline Substituents (Position 6) Acetamide Group Key Structural Differences
Target Compound 4-Fluorobenzoyl Chloro N-(4-Fluorophenyl) Reference compound for comparison
4-Methylbenzenesulfonyl (tosyl) Fluoro N-(4-Chlorophenyl) Tosyl group (electron-withdrawing sulfonyl); 4-Cl on acetamide
4-Chlorobenzoyl Methoxy N-(4-Fluorophenyl) 4-Cl benzoyl (vs. 4-F); methoxy (electron-donating) at C6
4-Methylbenzoyl Fluoro N-(3,4-Difluorophenyl) Methylbenzoyl (less electronegative); difluoro on acetamide
4-Ethylbenzoyl Fluoro N-(4-Methoxyphenyl) Ethylbenzoyl (bulkier); methoxy (electron-donating) on acetamide
(Non-quinoline) Naphthalen-1-yl N/A N-(3-Chloro-4-fluorophenyl) Naphthalene core (vs. quinoline); Cl/F on acetamide

Key Findings and Implications

Substituent Effects at Quinoline Position 3 The 4-fluorobenzoyl group in the target compound provides moderate electron-withdrawing character and steric accessibility compared to bulkier groups like 4-ethylbenzoyl () or electron-deficient tosyl (). This may enhance binding to hydrophobic pockets in biological targets while maintaining metabolic stability .

Substituent Effects at Quinoline Position 6 The chloro group in the target compound (C6) is more electronegative than the methoxy () or fluoro () groups. Chloro may improve oxidative stability but could hinder solubility compared to polar methoxy .

In contrast, N-(3,4-difluorophenyl) () increases polarity but may introduce steric clashes, while N-(4-methoxyphenyl) () enhances solubility via its electron-donating methoxy group .

Core Structure Comparisons highlights N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, which replaces the quinoline core with naphthalene. The naphthalene system’s planar structure may favor π-π stacking interactions but reduce conformational flexibility compared to quinoline derivatives.

Theoretical Activity Predictions

  • Antimicrobial Potential: The target compound’s fluorobenzoyl and chloro-quinoline motifs resemble features of fluoroquinolone antibiotics, suggesting possible DNA gyrase inhibition. However, the tosyl group in may confer broader-spectrum activity due to enhanced sulfonamide-like interactions .
  • Metabolic Stability : The methoxy group in and could improve solubility and reduce CYP450-mediated metabolism, whereas the target compound’s chloro and fluoro substituents may prolong half-life via resistance to oxidation .

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